2-(Bromomethyl)-1-oxaspiro[4.6]undecane
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Overview
Description
2-(Bromomethyl)-1-oxaspiro[46]undecane is a chemical compound characterized by a spirocyclic structure, which includes a bromomethyl group attached to an oxaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1-oxaspiro[4.6]undecane typically involves the reaction of a suitable precursor with brominating agents. One common method involves the bromination of a spirocyclic alcohol using phosphorus tribromide or hydrobromic acid in the presence of a solvent such as dichloromethane. The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the bromomethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as distillation and recrystallization, further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1-oxaspiro[4.6]undecane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxaspiro ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of the corresponding spiro alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), mild heating.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution: Various spiro derivatives with different functional groups.
Oxidation: Oxaspiro ketones or aldehydes.
Reduction: Spiro alcohols.
Scientific Research Applications
2-(Bromomethyl)-1-oxaspiro[4.6]undecane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex spirocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of novel pharmaceuticals with spirocyclic frameworks.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1-oxaspiro[4.6]undecane involves its interaction with molecular targets through its bromomethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with biological molecules. The spirocyclic structure provides stability and rigidity, which can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)-1,4,6-trioxaspiro[4.6]undecane: Similar spirocyclic structure with additional oxygen atoms in the ring.
2-(Bromomethyl)-1,7-dioxaspiro[4.6]undecane: Contains two oxygen atoms in the spiro ring system.
2-(Bromomethyl)-1,4,8-trioxaspiro[4.6]undecane: Another variant with three oxygen atoms in the ring.
Uniqueness
2-(Bromomethyl)-1-oxaspiro[4.6]undecane is unique due to its specific spirocyclic structure with a single oxygen atom in the ring. This structural feature imparts distinct chemical reactivity and stability, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(bromomethyl)-1-oxaspiro[4.6]undecane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BrO/c12-9-10-5-8-11(13-10)6-3-1-2-4-7-11/h10H,1-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDWHUZYXKBGPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)CCC(O2)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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